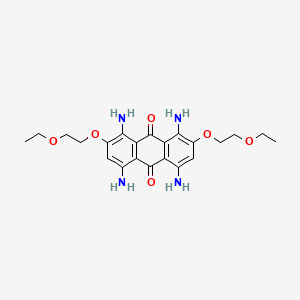![molecular formula C34H25N3 B13132514 N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine CAS No. 917897-57-5](/img/structure/B13132514.png)
N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine: is a complex organic compound that features a bipyridine core with biphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine typically involves the coupling of biphenyl and bipyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study protein-ligand interactions and cellular imaging .
Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors .
Industry: In the industrial sector, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties .
Mécanisme D'action
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine involves its interaction with metal ions to form coordination complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The bipyridine core provides a stable binding site for metal ions, while the biphenyl substituents enhance the compound’s electronic properties .
Comparaison Avec Des Composés Similaires
- N,N-Di([1,1’-biphenyl]-2-yl)-ethanediamide
- N,N’-Di([1,1’-biphenyl]-2-yl)oxalamide
- N,N’-Bis(2-Phenylphenyl)ethanediamide
Comparison: Compared to these similar compounds, N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine is unique due to its bipyridine core, which provides distinct coordination chemistry properties. The presence of biphenyl substituents at the 4-position of the bipyridine ring enhances its electronic properties, making it more suitable for applications in organic electronics and catalysis .
Propriétés
Numéro CAS |
917897-57-5 |
|---|---|
Formule moléculaire |
C34H25N3 |
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
N,N-bis(4-phenylphenyl)-6-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C34H25N3/c1-3-8-26(9-4-1)28-13-17-31(18-14-28)37(32-19-15-29(16-20-32)27-10-5-2-6-11-27)33-21-22-34(36-25-33)30-12-7-23-35-24-30/h1-25H |
Clé InChI |
DBKZDPUDMXPNKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CN=C(C=C5)C6=CN=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


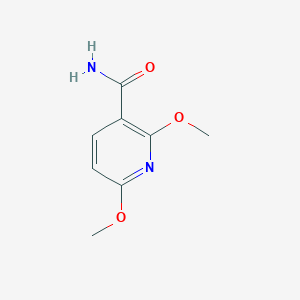
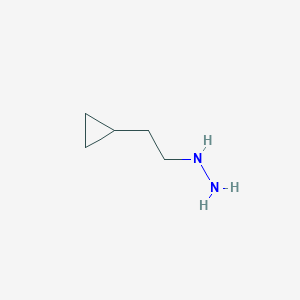
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
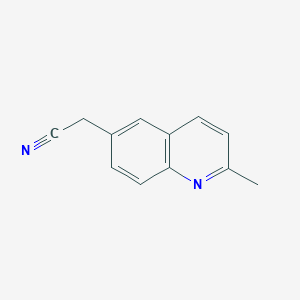

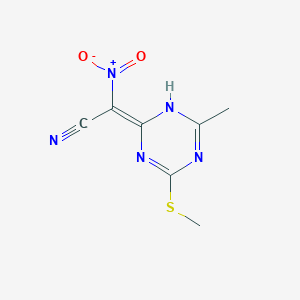
![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide](/img/structure/B13132460.png)
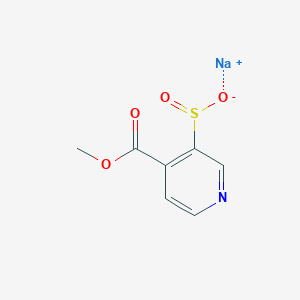


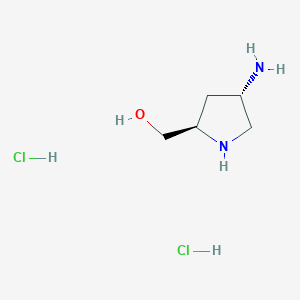

![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
